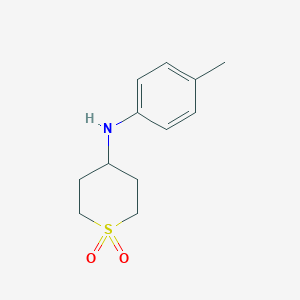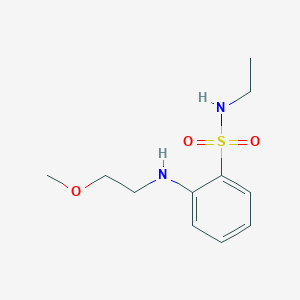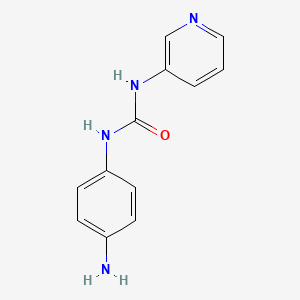
N-(4-methylphenyl)-1,1-dioxothian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1,1-dioxothian-4-amine, also known as MPTA, is a chemical compound that has been studied for its potential therapeutic applications. MPTA belongs to the family of dioxothiane derivatives, which have been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine inhibits the production of pro-inflammatory cytokines, induces apoptosis in cancer cells, and inhibits viral replication. In vivo studies have shown that N-(4-methylphenyl)-1,1-dioxothian-4-amine has anti-inflammatory and anti-tumor activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-1,1-dioxothian-4-amine has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, N-(4-methylphenyl)-1,1-dioxothian-4-amine has some limitations, including its limited solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-1,1-dioxothian-4-amine. One direction is to further investigate its anti-inflammatory and anti-tumor activities, as well as its potential use as a therapeutic agent for inflammatory diseases and cancer. Another direction is to explore its anti-viral activities and its potential use as a therapeutic agent for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-methylphenyl)-1,1-dioxothian-4-amine and to optimize its pharmacological properties.
Métodos De Síntesis
N-(4-methylphenyl)-1,1-dioxothian-4-amine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with potassium thiocyanate to form 4-methylbenzenesulfonyl isothiocyanate. This intermediate is then reacted with 2,3-dihydrothiophene-1,1-dioxide to form N-(4-methylphenyl)-1,1-dioxothian-4-amine.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-1,1-dioxothian-4-amine has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-viral activities. In particular, N-(4-methylphenyl)-1,1-dioxothian-4-amine has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. N-(4-methylphenyl)-1,1-dioxothian-4-amine has also been shown to inhibit the replication of HIV-1 and HCV in vitro.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10-2-4-11(5-3-10)13-12-6-8-16(14,15)9-7-12/h2-5,12-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRSYZZPUJTEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,1-dioxothian-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)




![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)

![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cycloheptane-1-carboxylic acid](/img/structure/B7542225.png)
